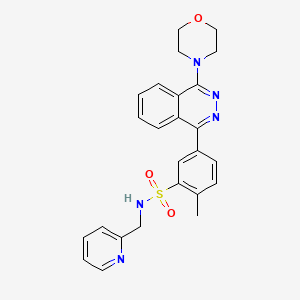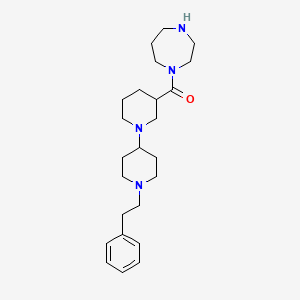![molecular formula C19H24N4O2 B5396387 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide, also known as BMN-673, is a promising new drug that has been developed for the treatment of cancer. This drug belongs to a class of drugs known as PARP inhibitors, which have been shown to be effective in the treatment of cancer by targeting the DNA repair pathways in cancer cells. In
Mecanismo De Acción
The mechanism of action of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide binds to the PARP enzyme and prevents it from carrying out its repair function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapy drugs, making them more effective. Additionally, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising new cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide for lab experiments is its high specificity for PARP enzymes. This makes it a useful tool for studying the role of PARP enzymes in DNA repair and cancer development. However, one limitation of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide is that it is not effective in all types of cancer. It has been shown to be most effective in cancers with defects in DNA repair pathways, such as BRCA-deficient cancers.
Direcciones Futuras
There are several future directions for the study of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide. One direction is to explore its potential in combination with other chemotherapy drugs. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to sensitize cancer cells to other chemotherapy drugs, and combining it with other drugs may increase its effectiveness. Another direction is to explore its potential in combination with immunotherapy drugs. Immunotherapy has shown promise in the treatment of cancer, and combining it with N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide may lead to even better outcomes. Finally, further research is needed to determine the optimal dosing and administration schedule for N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide in order to maximize its effectiveness and minimize side effects.
Conclusion
In conclusion, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide is a promising new drug for the treatment of cancer. Its mechanism of action involves the inhibition of PARP enzymes, which are involved in the repair of DNA damage. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to be effective in the treatment of several types of cancer, and has minimal toxicity in normal cells. While there are limitations to its use, such as its effectiveness in only certain types of cancer, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has the potential to be an important new tool in the fight against cancer.
Métodos De Síntesis
The synthesis method of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the pyridine ring, and the introduction of the morpholine ring. The final step involves the addition of the carboxamide group to the molecule. This synthesis method has been optimized to produce high yields of pure N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to be effective in the treatment of several types of cancer, including breast, ovarian, and pancreatic cancer. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. By inhibiting PARP enzymes, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide prevents cancer cells from repairing their DNA, leading to cell death.
Propiedades
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(14-15-6-3-2-4-7-15)18-16(8-5-9-21-18)12-22-19(24)17-13-20-10-11-25-17/h2-9,17,20H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVADAOTYQQXAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)
![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
